5-Chloro-2-(thiolan-3-yloxy)pyrimidine
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Overview
Description
5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a thiolane ring and a chloro substituent at the 5-position.
Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to have a range of pharmacological effects, including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidine derivatives , it can be inferred that this compound may influence pathways related to inflammation and immune response.
Result of Action
Given the anti-inflammatory effects of related pyrimidine derivatives , it can be inferred that this compound may have similar effects, potentially reducing inflammation and modulating immune response.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine are not fully understood. It is known that pyrimidine derivatives play a crucial role in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, often through nucleophilic aromatic substitution processes
Cellular Effects
The cellular effects of this compound are currently unknown. Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(thiolan-3-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, with or without a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-(thiolan-3-yloxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with similar chemical properties but different substituents.
5-Bromo-2-(thiolan-3-yloxy)pyrimidine: Similar structure with a bromine substituent instead of chlorine.
2-(Thiolan-3-yloxy)pyrimidine: Lacks the chloro substituent at the 5-position
Uniqueness
5-Chloro-2-(thiolan-3-yloxy)pyrimidine is unique due to the presence of both a chloro substituent and a thiolane ring, which confer specific chemical reactivity and biological activity. This combination of features makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-2-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQBUIVFGVNQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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